Technical Whitepaper: 2-Mesityl-3-pyridinamine
Technical Whitepaper: 2-Mesityl-3-pyridinamine
Synthesis, Physicochemical Profile, and Application in Drug Discovery
Part 1: Executive Summary & Chemical Identity
2-Mesityl-3-pyridinamine is a specialized biaryl amine intermediate characterized by significant steric bulk proximal to the pyridine nitrogen and the primary amine. This structural motif—combining the electron-rich mesityl group with the electron-deficient pyridine ring—creates a unique electronic and steric environment. It serves as a critical scaffold in the synthesis of Corticotropin-Releasing Factor (CRF) antagonists and is a precursor for sterically demanding ligands in organometallic catalysis.
Chemical Identification Table
| Property | Detail |
| IUPAC Name | 2-(2,4,6-Trimethylphenyl)pyridin-3-amine |
| Common Name | 2-Mesityl-3-pyridinamine |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| Structural Features | Biaryl axis with restricted rotation (atropisomer potential); Sterically hindered N-donor |
| Primary Application | Pharmaceutical Intermediate (CRF1 Antagonists), Ligand Precursor |
Part 2: Physicochemical Properties[2]
The physical behavior of 2-Mesityl-3-pyridinamine is governed by the orthogonal twist forced by the methyl groups on the mesityl ring against the pyridine ring.
| Property | Value / Characteristic | Source/Rationale |
| Physical State | Solid (Crystalline powder) | Inferred from isolation protocols (recrystallization from isopropanol/toluene) [1].[1] |
| Melting Point | > 100 °C (Estimated) | Analogous biaryl amines with H-bonding potential typically exhibit high MPs.[1] |
| Solubility | Soluble in DCM, Toluene, Ethyl Acetate; Low water solubility.[1] | Lipophilic mesityl group dominates solvation profile.[1] |
| pKa (Conjugate Acid) | ~5.5 - 6.0 (Estimated) | The mesityl group is electron-donating, but steric inhibition of resonance may slightly depress basicity compared to 2-phenylpyridine derivatives.[1] |
| Stability | Stable under ambient conditions; Sensitive to strong oxidation.[1] | Pyridine ring stabilizes the amine; mesityl group resists nucleophilic attack.[1] |
Part 3: Synthetic Methodology
The synthesis of 2-Mesityl-3-pyridinamine is non-trivial due to the "ortho-effect" where the steric bulk of the mesityl boronic acid hinders transmetallation during cross-coupling. The following protocol utilizes a Suzuki-Miyaura Cross-Coupling optimized for sterically hindered substrates.
3.1. Retrosynthetic Analysis
The most efficient disconnection is at the biaryl bond, utilizing 3-amino-2-chloropyridine and mesitylboronic acid .
3.2. Optimized Experimental Protocol
Note: This protocol is designed for high-throughput validation.
Reagents:
-
Substrate: 3-Amino-2-chloropyridine (1.0 equiv)
-
Coupling Partner: 2,4,6-Trimethylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/S-Phos (for higher yields)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) (degassed)
Step-by-Step Procedure:
-
Inerting: Charge a reaction flask with 3-amino-2-chloropyridine, mesitylboronic acid, and the Palladium catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed DME and the aqueous Na₂CO₃ solution via syringe.
-
Reflux: Heat the biphasic mixture to vigorous reflux (approx. 85-90°C) for 12–18 hours. Critical: Vigorous stirring is required to ensure phase transfer efficiency.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine.[2]
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂; Gradient: Hexanes → 20% EtOAc/Hexanes).
-
Yield: Expect 75–85% yield of a pale yellow/off-white solid.
3.3. Synthetic Pathway Diagram
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of 2-Mesityl-3-pyridinamine, highlighting the critical catalytic convergence.
Part 4: Applications in Drug Discovery & Catalysis
4.1. Medicinal Chemistry: CRF1 Receptor Antagonists
2-Mesityl-3-pyridinamine is a validated intermediate in the synthesis of fused heterocyclic compounds targeting the Corticotropin-Releasing Factor (CRF) receptor.
-
Mechanism: The amine reacts with lactones (e.g.,
-acetyl- -butyrolactone) to form pyrrolo[3,2-e]pyrimidine scaffolds. -
Role of Mesityl Group: The bulky 2,4,6-trimethylphenyl group locks the conformation of the drug molecule, filling a specific hydrophobic pocket in the GPCR (G-protein coupled receptor), thereby enhancing binding affinity and selectivity [1].
4.2. Ligand Design (Post-Metallocene Catalysis)
The compound serves as a precursor for Iminopyridine ligands.
-
Condensation: Reaction with ketones/aldehydes yields bulky imine ligands.
-
Metal Binding: Upon coordination to metals (Ni, Pd), the mesityl group shields the axial sites of the metal center, retarding chain transfer in olefin polymerization and increasing polymer molecular weight.
4.3. Reaction Workflow: Heterocycle Formation
Figure 2: Cyclocondensation workflow converting the amine into a bioactive fused heterocyclic core [1].
Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for this exact intermediate is limited, handling should follow protocols for Aminopyridines , which are generally toxic and irritants.
-
Hazard Classification: Acute Tox. (Oral/Dermal/Inhalation).[3][4]
-
Signal Word: WARNING
-
Precautionary Statements:
References
-
Patent AU773258B2 : Fused heterotricyclic compounds, process for preparing the compounds and drugs containing the same. (Describes the use of 2-mesityl-3-pyridinamine in Example 3-1).
-
Suzuki-Miyaura Coupling Review : Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. Can.[5][6] J. Chem. 101: 765–772 (2023).[5][6] [5][6]
-
PubChem Compound Summary : 2-Amino-3-methylpyridine (Structural Analog).
Sources
- 1. Pyridine, 2,4,6-trimethyl- (CAS 108-75-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 2,4,6-trimethyl pyridine, 108-75-8 [thegoodscentscompany.com]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. researchgate.net [researchgate.net]
